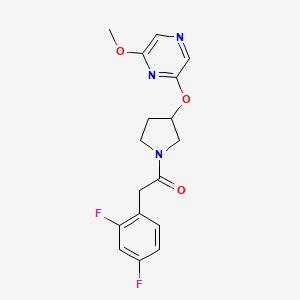
2-(2,4-Difluorophenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H17F2N3O3 and its molecular weight is 349.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,4-Difluorophenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone , also known by its CAS number 2034499-13-1 , has emerged as a significant molecule in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17F2N3O3, with a molecular weight of 349.33 g/mol . The structure features a difluorophenyl group, a methoxypyrazinyl group, and a pyrrolidinyl group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H17F2N3O3 |
| Molecular Weight | 349.33 g/mol |
| CAS Number | 2034499-13-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The difluorophenyl moiety is likely to engage in π-π stacking interactions , while the methoxypyrazinyl group can form hydrogen bonds with specific amino acid residues in enzyme active sites. This interaction enhances the binding affinity and specificity of the compound towards its targets, potentially influencing enzyme activity or receptor signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity: Preliminary studies suggest that derivatives of similar structures possess antimicrobial properties, indicating that this compound may also demonstrate efficacy against certain pathogens.
2. Enzyme Inhibition: The structural components may allow for the inhibition of specific enzymes involved in disease processes. For instance, compounds with similar configurations have been studied for their inhibitory effects on proteases and kinases, suggesting potential applications in cancer therapy.
3. Neuroprotective Effects: Some studies have indicated that related compounds can exhibit neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of structurally related compounds:
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of pyrrolidine derivatives found that modifications similar to those present in our compound significantly inhibited tumor cell proliferation in vitro. The mechanism was attributed to apoptosis induction through caspase activation pathways.
Case Study 2: Enzyme Targeting
Research on methoxypyrazine derivatives has shown promising results in targeting specific kinases involved in signaling pathways associated with inflammation and cancer progression. The potential for this compound to act similarly warrants further exploration.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c1-24-15-8-20-9-16(21-15)25-13-4-5-22(10-13)17(23)6-11-2-3-12(18)7-14(11)19/h2-3,7-9,13H,4-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANXYKJWLAZHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














